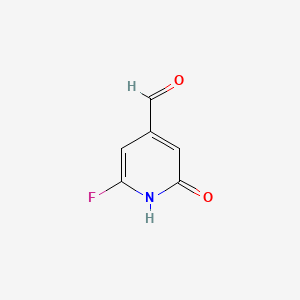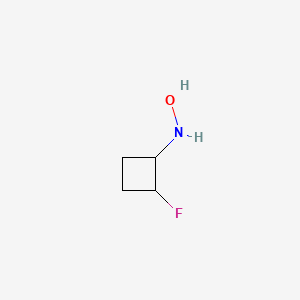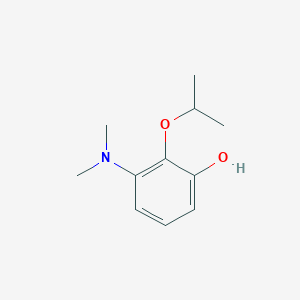
3-(Dimethylamino)-2-isopropoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(DIMETHYLAMINO)-2-(PROPAN-2-YLOXY)PHENOL is an organic compound with a complex structure that includes a dimethylamino group, a propan-2-yloxy group, and a phenol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(DIMETHYLAMINO)-2-(PROPAN-2-YLOXY)PHENOL typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a phenol derivative with a suitable alkylating agent, followed by the introduction of the dimethylamino group through a nucleophilic substitution reaction. The reaction conditions often require the use of a base, such as sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of 3-(DIMETHYLAMINO)-2-(PROPAN-2-YLOXY)PHENOL may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems and real-time monitoring can further improve the scalability and reproducibility of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(DIMETHYLAMINO)-2-(PROPAN-2-YLOXY)PHENOL can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenol derivatives.
Wissenschaftliche Forschungsanwendungen
3-(DIMETHYLAMINO)-2-(PROPAN-2-YLOXY)PHENOL has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 3-(DIMETHYLAMINO)-2-(PROPAN-2-YLOXY)PHENOL exerts its effects involves interactions with specific molecular targets. The dimethylamino group can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The phenol group can participate in hydrogen bonding and other interactions, further influencing the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(DIMETHYLAMINO)-2-(PROPAN-2-YLOXY)BENZENE
- 3-(DIMETHYLAMINO)-2-(PROPAN-2-YLOXY)ANILINE
Uniqueness
3-(DIMETHYLAMINO)-2-(PROPAN-2-YLOXY)PHENOL is unique due to the presence of both the dimethylamino and propan-2-yloxy groups on the phenol ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not be suitable for.
Eigenschaften
Molekularformel |
C11H17NO2 |
|---|---|
Molekulargewicht |
195.26 g/mol |
IUPAC-Name |
3-(dimethylamino)-2-propan-2-yloxyphenol |
InChI |
InChI=1S/C11H17NO2/c1-8(2)14-11-9(12(3)4)6-5-7-10(11)13/h5-8,13H,1-4H3 |
InChI-Schlüssel |
GTYDPBSQQCUXEV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C=CC=C1O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Isopropyl-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B14848643.png)
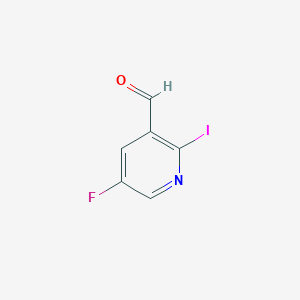
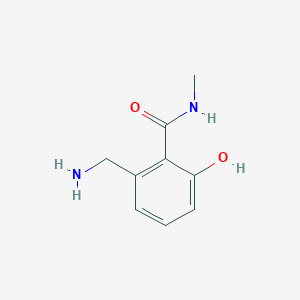

![[2-(Octahydroquinolin-1(2H)-YL)pyrimidin-5-YL]boronic acid](/img/structure/B14848666.png)
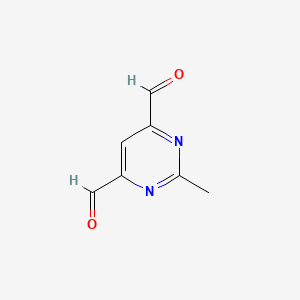




![6-(Chloromethyl)-1H-pyrazolo[4,3-B]pyridine](/img/structure/B14848703.png)
